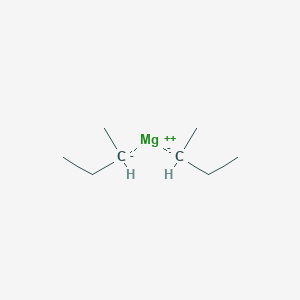
Magnesium, bis(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bis(1-methylpropyl)-, commonly known as MBP, is a chemical compound that is widely used in scientific research. MBP is a magnesium salt that is commonly used as a source of magnesium ions in various biochemical and physiological studies.
Mécanisme D'action
MBP dissociates in aqueous solutions to release magnesium ions. Magnesium ions are essential for the proper functioning of many enzymes, including those involved in ATP synthesis, DNA replication, and protein synthesis. Magnesium ions also play a role in the regulation of ion channels, neurotransmission, and muscle contraction.
Effets Biochimiques Et Physiologiques
Magnesium ions have numerous biochemical and physiological effects. They are involved in the regulation of blood pressure, heart rhythm, and glucose metabolism. Magnesium ions also play a role in the immune system, and they are essential for the proper functioning of the nervous system. Magnesium deficiency can lead to muscle weakness, fatigue, and cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
MBP is a reliable source of magnesium ions for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal lab conditions. However, MBP has some limitations. It is not suitable for experiments that require precise control of the magnesium ion concentration, as it can be difficult to determine the exact concentration of magnesium ions in solution. MBP is also not suitable for experiments that require a high degree of purity, as it may contain impurities that can interfere with the results.
Orientations Futures
There are many potential future directions for research related to MBP. One area of interest is the potential therapeutic benefits of magnesium supplementation. Studies have shown that magnesium supplementation may be beneficial for a variety of conditions, including hypertension, diabetes, and cardiovascular disease. Another area of interest is the role of magnesium ions in the regulation of ion channels and neurotransmission. Further research in this area could lead to the development of new treatments for neurological disorders. Finally, research could be conducted to determine the optimal concentration of magnesium ions for various biochemical and physiological processes. This information could be used to improve the accuracy and reliability of lab experiments that require the use of magnesium ions.
Méthodes De Synthèse
MBP can be synthesized by reacting magnesium oxide or magnesium hydroxide with 1-methylpropyl alcohol. The reaction is carried out under controlled conditions, and the resulting product is purified by recrystallization. The chemical formula of MBP is Mg(C4H9)2O4, and its molecular weight is 214.5 g/mol.
Applications De Recherche Scientifique
MBP is widely used in scientific research as a source of magnesium ions. Magnesium ions play a crucial role in many biological processes, including DNA replication, protein synthesis, and energy metabolism. MBP is commonly used in studies related to the regulation of ion channels, neurotransmission, and muscle contraction. It is also used in studies related to the effects of magnesium deficiency and the potential therapeutic benefits of magnesium supplementation.
Propriétés
Numéro CAS |
17589-14-9 |
|---|---|
Nom du produit |
Magnesium, bis(1-methylpropyl)- |
Formule moléculaire |
C8H18Mg |
Poids moléculaire |
138.53 g/mol |
Nom IUPAC |
magnesium;butane |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*3H,4H2,1-2H3;/q2*-1;+2 |
Clé InChI |
JDZMCPAYDLVVIC-UHFFFAOYSA-N |
SMILES |
CC[CH-]C.CC[CH-]C.[Mg+2] |
SMILES canonique |
CC[CH-]C.CC[CH-]C.[Mg+2] |
Autres numéros CAS |
17589-14-9 |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



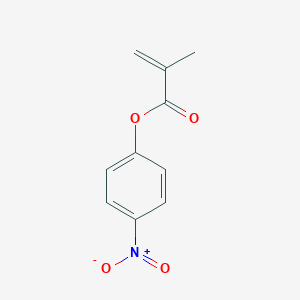


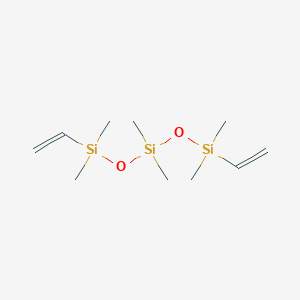
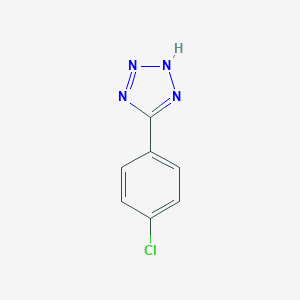
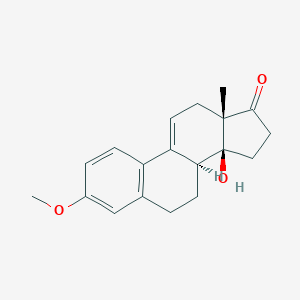

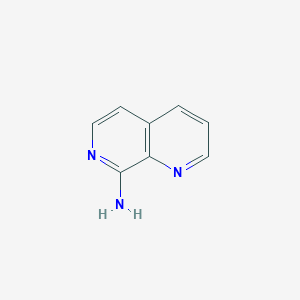
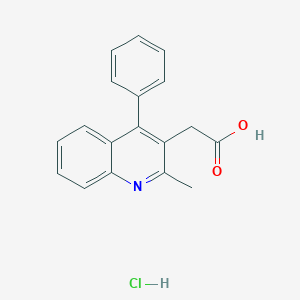
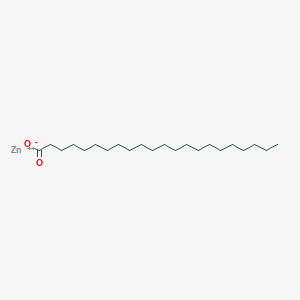
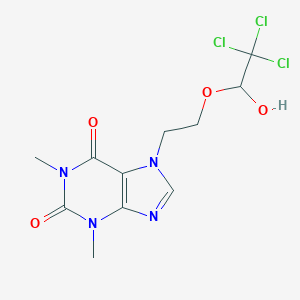
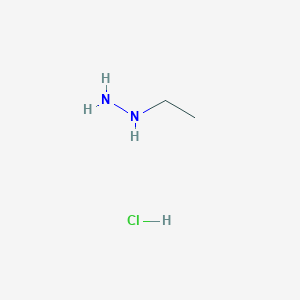
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
